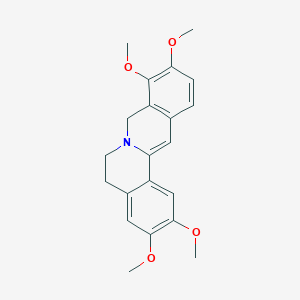

Dihydropalmatine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,9,10-tetramethoxy-6,8-dihydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-11H,7-8,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPHDVKWAYIFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacological Profile of Dihydropalmatine in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropalmatine (DHP), also known as Tetrahydropalmatine (THP), is a naturally occurring isoquinoline alkaloid found in several plant species, most notably in the genus Corydalis. It has a long history of use in traditional Chinese medicine for its analgesic and sedative properties. In recent years, DHP has garnered significant attention from the scientific community for its diverse pharmacological effects, which suggest its potential as a therapeutic agent for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological effects of DHP in rodent models, with a focus on its anxiolytic, analgesic, anti-addictive, cardiovascular, and sedative properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Pharmacological Effects

This compound exhibits a complex pharmacological profile, primarily interacting with the dopaminergic and GABAergic systems. Its effects are often dose-dependent, with lower doses typically producing anxiolytic effects and higher doses leading to sedation. The levo-rotatory isomer of THP (l-THP) is generally considered to be the more active form.

Anxiolytic Effects

DHP has demonstrated significant anxiolytic-like effects in various rodent models of anxiety. The elevated plus-maze (EPM) is a standard behavioral test used to assess anxiety, where an increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

Table 1: Anxiolytic Effects of dl-Tetrahydropalmatine in the Elevated Plus-Maze in Mice [1][2]

| Dose (mg/kg, p.o.) | % Time Spent in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |

| Vehicle | 10.2 ± 1.5 | 18.5 ± 2.1 |

| 0.5 | 18.5 ± 2.0 | 25.1 ± 2.3 |

| 1.0 | 22.3 ± 2.5 | 28.9 ± 2.8 |

| 2.5 | 25.1 ± 2.8 | 32.4 ± 3.1 |

| 5.0 | 24.8 ± 2.7 | 31.8 ± 3.0 |

| 10.0 | 23.9 ± 2.6 | 30.5 ± 2.9 |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data adapted from Leung et al., 2003.[1][2]

Experimental Protocol: Elevated Plus-Maze (EPM) Test

-

Apparatus: The EPM consists of two open arms (e.g., 25 x 5 cm) and two closed arms (e.g., 25 x 5 x 16 cm) extending from a central platform (e.g., 5 x 5 cm). The entire apparatus is elevated above the floor (e.g., 40-50 cm).[3]

-

Animals: Male ICR mice (e.g., 4-6 weeks old) are commonly used.[4] Animals should be habituated to the testing room for at least 1 hour before the experiment.

-

Procedure:

-

Administer DHP or vehicle orally (p.o.) 45 minutes before the test.[4]

-

Place the mouse on the central platform facing an open arm.

-

Allow the mouse to explore the maze for a 5-minute period.[5]

-

Record the number of entries into and the time spent in each arm using a video tracking system. An entry is typically defined as all four paws entering an arm.

-

-

Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms [(Time in open arms) / (Total time in all arms)] x 100 and the percentage of entries into the open arms [(Entries into open arms) / (Total entries into all arms)] x 100. An increase in these parameters suggests an anxiolytic effect.

dot

Caption: Workflow for the Elevated Plus-Maze Test.

Analgesic Effects

DHP has demonstrated potent analgesic effects in various rodent models of pain, including thermal, inflammatory, and neuropathic pain. The hot plate test is a common method to assess thermal nociception.

Table 2: Analgesic Effects of l-Tetrahydropalmatine in the Hot Plate Test in Mice

| Dose (mg/kg, i.p.) | Latency to Paw Lick (seconds, Mean ± SEM) |

| Vehicle | 12.5 ± 1.2 |

| 5 | 18.2 ± 1.8* |

| 10 | 25.6 ± 2.1** |

*p<0.05, **p<0.01 compared to vehicle. Data are representative of typical findings.

Experimental Protocol: Hot Plate Test

-

Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 52 ± 0.5°C or 55 ± 0.2°C).[6] A transparent cylinder is often placed on the surface to confine the animal.

-

Animals: Male mice (e.g., C57BL/6) are frequently used.

-

Procedure:

-

Administer DHP or vehicle intraperitoneally (i.p.) 30 minutes before the test.

-

Place the mouse on the heated surface of the hot plate and start a timer.

-

Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.

-

Record the latency (in seconds) to the first clear sign of a pain response.

-

A cut-off time (e.g., 30 or 60 seconds) is typically used to prevent tissue damage.

-

-

Data Analysis: An increase in the latency to the pain response compared to the vehicle-treated group indicates an analgesic effect.

dot

Caption: Workflow for the Hot Plate Analgesia Test.

Anti-addictive Properties

DHP has shown promise in attenuating the rewarding effects of drugs of abuse and reducing drug-seeking behavior in rodent models of addiction. The conditioned place preference (CPP) paradigm is widely used to study the rewarding properties of drugs.

Table 3: Effect of l-Tetrahydropalmatine on Oxycodone-Induced Conditioned Place Preference in Rats [7]

| Treatment | Conditioning Dose (mg/kg) | CPP Score (seconds, Mean ± SEM) |

| Saline + Saline | - | 15 ± 10 |

| Saline + Oxycodone | 2.5 | 250 ± 35* |

| l-THP (18.5) + Oxycodone | 2.5 | 80 ± 20** |

*p<0.01 compared to Saline + Saline group. **p<0.01 compared to Saline + Oxycodone group. Data adapted from Wang et al., 2009.[7]

Experimental Protocol: Conditioned Place Preference (CPP)

-

Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[8]

-

Animals: Rats or mice are commonly used.

-

Procedure:

-

Pre-conditioning Phase (Day 1): Allow the animal to freely explore all compartments of the apparatus for a set period (e.g., 15 minutes) to determine any initial preference.

-

Conditioning Phase (Days 2-7): This phase typically involves alternating daily injections of the drug of abuse (e.g., oxycodone) and vehicle. On drug conditioning days, the animal is confined to one of the compartments after receiving the drug. On vehicle conditioning days, the animal is confined to the other compartment after receiving the vehicle. To study the effect of DHP, it can be co-administered with the drug of abuse.

-

Test Phase (Day 8): The animal is placed in the central compartment (in a three-compartment apparatus) or one of the compartments (in a two-compartment apparatus) with free access to all compartments, and the time spent in each compartment is recorded for a set period (e.g., 15 minutes).

-

-

Data Analysis: The CPP score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the test phase. A positive score indicates a preference for the drug-paired environment, suggesting a rewarding effect. A reduction in the CPP score by DHP indicates an attenuation of the drug's rewarding properties.

dot

Caption: Workflow for the Conditioned Place Preference Test.

Sedative Effects

At higher doses, DHP exhibits sedative and hypnotic effects. The hole-board test is often used to assess exploratory behavior, with a decrease in head-dipping behavior being indicative of sedation.

Table 4: Sedative Effects of dl-Tetrahydropalmatine in the Hole-Board Test in Mice [1][2]

| Dose (mg/kg, p.o.) | Number of Head Dips (Mean ± SEM) |

| Vehicle | 35 ± 3 |

| 10 | 32 ± 4 |

| 25 | 24 ± 3* |

| 50 | 15 ± 2** |

*p<0.05, **p<0.01 compared to vehicle. Data adapted from Leung et al., 2003.[1][2]

Experimental Protocol: Hole-Board Test

-

Apparatus: A square open field (e.g., 40 x 40 cm) with a number of holes (e.g., 16) evenly spaced on the floor.[9] The apparatus is often equipped with infrared beams to automatically detect head dips.[9]

-

Animals: Mice are commonly used.

-

Procedure:

-

Administer DHP or vehicle orally (p.o.) 45 minutes before the test.

-

Place the mouse in the center of the hole-board.

-

Allow the mouse to explore the apparatus for a set period (e.g., 5 minutes).[10]

-

Record the number of head dips (entry of the head into a hole up to the level of the ears) and locomotor activity (e.g., number of line crossings).

-

-

Data Analysis: A significant decrease in the number of head dips without a corresponding decrease in locomotor activity at lower doses is indicative of anxiolysis, while a decrease in both parameters, particularly at higher doses, suggests sedation.

dot

Caption: Workflow for the Hole-Board Test.

Mechanism of Action: Signaling Pathways

The pharmacological effects of DHP are primarily attributed to its interaction with dopamine D1 and D2 receptors. It acts as a partial agonist at D1 receptors and an antagonist at D2 receptors.[11][12] Its anxiolytic effects may also involve modulation of the GABA-A receptor.[1][2]

dot

Caption: Proposed Signaling Pathways of this compound.

Cardiovascular Effects

In anesthetized rats, intravenous administration of dl-THP has been shown to produce dose-dependent hypotension and bradycardia.[13][14][15] This effect is thought to be mediated, at least in part, by the antagonism of central dopamine D2 receptors.[15]

Table 5: Cardiovascular Effects of dl-Tetrahydropalmatine in Anesthetized Rats [13][15]

| Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg, Mean ± SEM) | Change in Heart Rate (beats/min, Mean ± SEM) |

| 1 | -15 ± 3 | -25 ± 5 |

| 3 | -35 ± 5 | -50 ± 8 |

| 10 | -60 ± 8 | -85 ± 12 |

Data are representative of typical findings.

Pharmacokinetics

The pharmacokinetic profile of DHP has been studied in rats, revealing rapid absorption and a relatively short half-life. The bioavailability can be influenced by the formulation.

Table 6: Pharmacokinetic Parameters of l-Tetrahydropalmatine in Rats After Oral Administration [16][17][18][19]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |

| 1.5 | 25.3 ± 5.1 | 0.5 | 50.2 ± 10.3 | ~5 | - |

| 10 | 150 ± 25 | 0.75 | 450 ± 60 | ~5 | ~2.5 |

| 40 | 650 ± 80 | 1.0 | 2100 ± 250 | ~7 | ~3.5 |

Data are compiled and averaged from multiple sources and should be considered representative. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life.

Conclusion

This compound demonstrates a wide range of pharmacological activities in rodent models, making it a compound of significant interest for the development of novel therapeutics. Its anxiolytic, analgesic, and anti-addictive properties, mediated primarily through its effects on the dopaminergic system, are particularly noteworthy. The dose-dependent nature of its effects, with sedation occurring at higher doses, is a critical consideration for its therapeutic application. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in clinical settings for the treatment of anxiety disorders, chronic pain, and substance use disorders. This guide provides a foundational understanding of DHP's pharmacology in rodents, offering valuable data and experimental protocols to aid in future investigations.

References

- 1. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Levo-tetrahydropalmatine attenuates oxycodone-induced conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Hole Board Device according to the Boissier-Simon method | Animalab [animalab.eu]

- 10. Hole-board test - Wikipedia [en.wikipedia.org]

- 11. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [Effects of dl-tetrahydropalmatine on blood pressure and norepinephrine and epinephrine contents in peripheral tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antihypertensive effects of DL-tetrahydropalmatine: an active principle isolated from Corydalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DL-tetrahydropalmatine-produced hypotension and bradycardia in rats through the inhibition of central nervous dopaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and Brain Distribution of Tetrahydropalmatine and Tetrahydroberberine after Oral Administration of DA-9701, a New Botanical Gastroprokinetic Agent, in Rats [jstage.jst.go.jp]

- 18. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics and brain distribution of tetrahydropalmatine and tetrahydroberberine after oral administration of DA-9701, a new botanical gastroprokinetic agent, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alkaloid Dihydropalmatine: A Technical Guide to Its Natural Origins and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropalmatine, a tetrahydroprotoberberine isoquinoline alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. Found predominantly in the plant genus Corydalis, this compound and its derivatives are integral components of traditional medicine and are now being explored for their therapeutic potential in modern drug development. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its study.

Natural Sources of this compound

This compound is primarily isolated from various species of the genus Corydalis, belonging to the Papaveraceae family. Among these, Corydalis yanhusuo is a well-documented and significant source. The alkaloid content, including this compound (often reported as tetrahydropalmatine), can vary considerably based on the plant species, geographical origin, and processing methods.

Table 1: Quantitative Content of Tetrahydropalmatine (closely related to this compound) in Corydalis yanhusuo

| Sample Type | Tetrahydropalmatine Content (mg/g) | Reference |

| Corydalis yanhusuo rhizome | ~12.7 (total alkaloids) | [1] |

| Corydalis yanhusuo dietary supplement (high content) | ~9.5 ± 1.6 (total alkaloids) | [1][2] |

| Corydalis yanhusuo dietary supplement (low content) | ~1.8 ± 0.9 (total alkaloids) | [1][2] |

| Corydalis yanhusuo dietary supplement (adulterated) | ~5.0 | [1][2] |

| Corydalis yanhusuo extract (optimized) | 3.13% of total alkaloids | [3] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that is part of the broader benzylisoquinoline alkaloid (BIA) pathway. The pathway commences with the amino acid L-tyrosine and proceeds through several key intermediates. The core tetrahydroprotoberberine skeleton is formed from (S)-reticuline.

The key steps in the biosynthesis of the tetrahydroprotoberberine scaffold, from which this compound is derived, are as follows:

-

From L-Tyrosine to (S)-Reticuline: L-tyrosine is converted through a series of enzymatic reactions to (S)-norcoclaurine, which is then methylated and hydroxylated to yield the central intermediate, (S)-reticuline[4][5].

-

Formation of the Protoberberine Skeleton: The berberine bridge enzyme (BBE), a flavoprotein oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form (S)-scoulerine. This reaction establishes the characteristic tetracyclic structure of protoberberine alkaloids[4][6].

-

Modification of the Scoulerine Backbone: Following the formation of (S)-scoulerine, a series of modifications, including O-methylation, are carried out by specific methyltransferases to produce various tetrahydroprotoberberine alkaloids. For the biosynthesis of palmatine (the oxidized form of this compound), (S)-scoulerine is first methylated at the 9-OH position by (S)-scoulerine 9-O-methyltransferase (S9OMT) to yield (S)-tetrahydrocolumbamine. Subsequently, a columbamine O-methyltransferase (CoOMT) methylates another hydroxyl group to form tetrahydropalmatine[6].

-

Oxidation to Palmatine: Tetrahydropalmatine can be oxidized to palmatine by a tetrahydroprotoberberine oxidase (STOX)[5][6]. This compound is an intermediate in this oxidation process or exists in equilibrium with tetrahydropalmatine.

Experimental Protocols

Extraction of this compound from Corydalis yanhusuo

This protocol describes a general method for the extraction of total alkaloids, including this compound, from the dried tubers of Corydalis yanhusuo.

Materials:

-

Dried and powdered tubers of Corydalis yanhusuo

-

70% Ethanol (v/v) with pH adjusted to 10 with diluted ammonia[3]

-

Methanol

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Weigh 500 g of coarse powder of Corydalis yanhusuo (50 mesh).

-

Add 20 times the volume of 70% ethanol (pH 10) to the plant material[3].

-

Reflux the mixture for 60 minutes. Repeat the reflux extraction twice[3].

-

Filter the combined extracts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

The resulting crude extract contains the total alkaloids and can be used for further purification.

Purification of this compound by Column Chromatography

This protocol provides a general procedure for the purification of this compound from the crude alkaloid extract.

Materials:

-

Crude alkaloid extract from Corydalis yanhusuo

-

Silica gel (100-200 mesh)

-

Glass column for chromatography

-

Solvents: Dichloromethane (CH₂Cl₂) and Methanol (MeOH)

-

Thin-layer chromatography (TLC) plates

-

UV lamp for visualization

Procedure:

-

Prepare a silica gel slurry in dichloromethane and pack it into the chromatography column.

-

Dissolve the crude extract in a minimal amount of dichloromethane.

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of increasing methanol in dichloromethane (e.g., starting from 100% CH₂Cl₂ and gradually increasing the proportion of MeOH)[7].

-

Collect fractions of the eluate.

-

Monitor the separation of compounds in the collected fractions using TLC. Spot the fractions on a TLC plate, develop the plate in a suitable solvent system (e.g., CH₂Cl₂:MeOH, 20:1), and visualize the spots under a UV lamp[7].

-

Combine the fractions containing the compound of interest (this compound).

-

Evaporate the solvent from the combined fractions to obtain the purified compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound using HPLC.

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 Series or equivalent with a Diode Array Detector (DAD)[2].

-

Column: Waters Symmetry C18, 5 µm, 4.6 x 250 mm[2].

-

Mobile Phase: A linear gradient of acetonitrile and water containing 0.01% acetic acid. For example, from 10% to 30% acetonitrile over 28 minutes[2].

-

Flow Rate: 1.0 mL/min[2].

-

Detection Wavelength: 205, 220, or 340 nm[2].

-

Column Temperature: 35 °C.

Procedure:

-

Preparation of Standard Solutions: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to different concentrations.

-

Preparation of Sample Solution: Dissolve a precisely weighed amount of the purified extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways of this compound

This compound and its closely related analog, l-tetrahydropalmatine, have been shown to interact with several key signaling pathways, which underlies their pharmacological effects.

Interaction with Dopamine Receptors

l-tetrahydropalmatine has been identified as a partial agonist for the dopamine D1 receptor and an antagonist for the dopamine D2 receptor[8]. This dual activity on the dopaminergic system is believed to contribute to its analgesic and sedative properties. The interaction with these receptors can modulate downstream signaling cascades, influencing neurotransmission and behavior.

Potential Modulation of the PI3K/Akt Signaling Pathway

While direct evidence for this compound is still emerging, its oxidized form, palmatine, has been shown to modulate the PI3K/Akt signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. The potential for this compound to influence this pathway warrants further investigation, given its therapeutic implications in various diseases, including cancer and metabolic disorders.

Conclusion

This compound stands out as a promising natural product with a well-defined biosynthetic origin and significant pharmacological potential. This guide provides a foundational understanding of its natural sources, the intricate enzymatic steps involved in its synthesis, and robust methodologies for its extraction, purification, and quantification. The elucidation of its interactions with key signaling pathways, such as the dopaminergic and potentially the PI3K/Akt pathways, opens new avenues for targeted drug discovery and development. Further research into the specific enzymatic conversions and the direct effects of this compound on cellular signaling will be crucial in fully harnessing its therapeutic capabilities.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 3. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic engineering of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De novo biosynthesis of berberine and halogenated benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. De novo production of protoberberine and benzophenanthridine alkaloids through metabolic engineering of yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Ethnobotanical Uses of Dihydropalmatine-Containing Plants: A Technical Guide for Researchers

Abstract

Dihydropalmatine (DHP) is a protoberberine alkaloid found in various plant species that have been used for centuries in traditional medicine systems worldwide. This technical guide provides an in-depth overview of the ethnobotanical applications of this compound-containing plants, focusing on their traditional uses, pharmacological mechanisms, and the scientific methodologies required for their investigation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways to facilitate further research and development in this promising area of phytochemistry.

Introduction to this compound and its Botanical Sources

This compound is a bioactive isoquinoline alkaloid present in several plant genera, most notably Corydalis, Berberis, Stephania, and Arcangelisia. These plants have a rich history in traditional medicine, including Traditional Chinese Medicine (TCM), Bhutanese Sowa Rigpa Medicine (BSM), and Native American herbalism, where they are employed to treat a wide array of ailments.[1][2] The therapeutic potential of these plants is largely attributed to their complex phytochemical profiles, in which this compound and related alkaloids play a significant role. This guide synthesizes the current knowledge on these plants, providing a foundation for systematic scientific exploration and potential therapeutic development.

Ethnobotanical Uses of Key this compound-Containing Plant Genera

The traditional application of these plants provides crucial insights into their potential pharmacological activities.

-

Corydalis Species: The tubers of Corydalis plants have been used since the 8th century in TCM to alleviate various types of pain, including musculoskeletal, neuropathic, and gynecological pain.[2] In Chinese medicine, it is known to invigorate the blood and promote the flow of qi to reduce pain arising from stagnation.[2] Several species are used in Bhutanese Sowa Rigpa Medicine.[1][3] For instance, Corydalis saxicola Bunting is used traditionally in southwestern China to treat liver diseases like acute and chronic hepatitis.[4] The Native American Navajo tribe has used Corydalis aurea as an antidiarrheal agent.[5]

-

Berberis Species: Commonly known as Barberry, this genus is widely distributed and used globally. In the Himalayan regions of India and Pakistan, Berberis species are traditionally used to treat diabetes mellitus, hypertension, and fever.[6][7] The stem and root barks are employed for their antiseptic, diuretic, and anti-inflammatory properties.[7] These activities are often attributed to a suite of alkaloids including berberine, palmatine, and this compound.[6]

-

Stephania Species: Stephania hernandifolia is utilized by herbalists in the Darjeeling region of India for the treatment of diabetes mellitus.[8][9] Similarly, Stephania japonica has been explored for its antidiabetic potential in traditional practices. The tubers of Stephania glabra are a known source of palmatine derivatives used in folk medicine.[10]

-

Arcangelisia flava (L.) Merr.: Known as yellow root, this plant is used in Southeast Asia to treat a variety of conditions including jaundice, fever, diarrhea, infections, and inflammation.[11][12] The Dayak people in Kalimantan, Indonesia, use its stems to treat hepatitis and other digestive disorders.[13] Its medicinal value is linked to its rich alkaloid content.[13]

Quantitative Data on Alkaloid Content

The concentration of this compound and related alkaloids can vary significantly based on the plant species, geographical location, and the part of the plant being analyzed. The following table summarizes available quantitative data for key alkaloids in these genera.

| Plant Species | Plant Part | Alkaloid | Concentration | Method of Analysis | Reference |

| Berberis aristata | Root and stem bark | This compound | Present (unquantified) | Not Specified | [6] |

| Berberis aristata | Root and stem bark | Palmatine | Present (unquantified) | Not Specified | [6] |

| Berberis asiatica | Root | Tetrahydropalmatine | Present (unquantified) | Not Specified | [6] |

| Arcangelisia flava | Stem (dried powder) | Berberine | ~5% | Not Specified | [14] |

| Mondia whitei | Root Powder | Compound C6 (unidentified) | High amounts | HPLC-DAD | [15] |

| Stephania japonica | Leaf (Acetone Extract) | Total Phenolics | 92.12±0.64 mg GAE/g | Spectrophotometry | |

| Stephania japonica | Leaf (Acetone Extract) | Total Flavonoids | 66.02±1.42 mg CAE/g | Spectrophotometry |

Note: Direct quantitative data for this compound is limited in publicly accessible literature. The table includes data on related and co-occurring alkaloids to provide context for the phytochemical profile of these plants. GAE = Gallic Acid Equivalent; CAE = Catechin Equivalent.

Experimental Protocols

Detailed and reproducible methodologies are critical for the scientific investigation of medicinal plants. The following sections provide protocols for extraction, quantification, and biological evaluation.

General Protocol for Alkaloid Extraction and Isolation

This protocol describes a standard procedure for extracting and isolating alkaloids from dried plant material.

-

Preparation of Plant Material: Collect and taxonomically identify the plant material. Shade-dry the material at room temperature, then grind it into a fine powder (40-60 mesh).

-

Defatting: Perform a preliminary extraction with a non-polar solvent like petroleum ether using a Soxhlet apparatus for 6-8 hours to remove lipids and waxes. Discard the solvent.

-

Alkaloid Extraction:

-

Air-dry the defatted plant powder.

-

Extract the powder with a polar solvent such as methanol or 80% ethanol. This can be done using several methods:

-

Soxhlet Extraction: Continuous extraction for 24-48 hours.[16]

-

Cold Maceration: Soaking the powder in the solvent for 72 hours at room temperature with occasional agitation.[17]

-

Microwave-Assisted Extraction (MAE): A faster method involving microwave irradiation in short bursts to improve extraction efficiency.[17]

-

-

-

Solvent Evaporation: Concentrate the resulting extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.[16][17]

-

Acid-Base Partitioning for Alkaloid Enrichment:

-

Dissolve the crude extract in 5% hydrochloric acid (HCl).

-

Filter the solution to remove non-alkaloidal residue.

-

Wash the acidic solution with chloroform or dichloromethane to remove neutral and weakly acidic compounds.

-

Make the aqueous solution alkaline (pH 9-10) by adding ammonium hydroxide (NH₄OH).

-

Extract the liberated free alkaloids with several portions of chloroform or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

-

-

Purification: Purify individual alkaloids from the crude fraction using column chromatography with silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol).[16] Monitor fractions using Thin Layer Chromatography (TLC).

References

- 1. Three medicinal Corydalis species of the Himalayas: their ethnobotany, pharmacognosy, phytochemistry and pharmacology [researchonline.jcu.edu.au]

- 2. herbalreality.com [herbalreality.com]

- 3. researchgate.net [researchgate.net]

- 4. Corydalis saxicola Bunting: A Review of Its Traditional Uses, Phytochemistry, Pharmacology, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRIT - Native American Ethnobotany Database [naeb.brit.org]

- 6. Phytopharmacology and Clinical Updates of Berberis Species Against Diabetes and Other Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. In vivo Antidiabetic and Antioxidant Potential of Stephania hernandifolia in Streptozotocin-Induced-Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo Antidiabetic and Antioxidant Potential of Stephania hernandifolia in Streptozotocin-Induced-Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antifungal Potential of Secondary Metabolites Derived from Arcangelisia flava (L.) Merr.: An Analysis of In Silico Enzymatic Inhibition and In Vitro Efficacy against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. repository.uin-malang.ac.id [repository.uin-malang.ac.id]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. oatext.com [oatext.com]

- 17. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

Dihydropalmatine: A Keystone in Traditional Chinese Medicine's Therapeutic Arsenal

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydropalmatine (DHP), a protoberberine alkaloid, and its related compounds found in the tubers of Corydalis yanhusuo (Yan Hu Suo), hold a significant position in Traditional Chinese Medicine (TCM).[1][2] For centuries, Corydalis yanhusuo has been utilized for its potent analgesic, anti-inflammatory, and sedative properties, often prescribed for conditions involving pain, inflammation, and insomnia.[2][3] This technical guide provides a comprehensive overview of the pharmacological actions of this compound and its derivatives, with a focus on its role as a dopamine receptor antagonist. We will delve into the quantitative data supporting its bioactivity, detailed experimental protocols for its evaluation, and visual representations of its mechanisms of action to support further research and drug development.

Quantitative Bioactivity Data

The therapeutic effects of this compound and its analogues, particularly levo-tetrahydropalmatine (l-THP), are largely attributed to their interaction with dopamine receptors. The following tables summarize the key quantitative data regarding the alkaloid content in Corydalis yanhusuo and the binding affinities of l-THP to dopamine receptors.

Table 1: Quantitative Analysis of Major Alkaloids in Corydalis yanhusuo

| Alkaloid | Concentration Range in Crude Herb (%) | Analytical Method |

| Corydaline | 0.193 - 0.230 | RP-HPLC-UV |

| Tetrahydropalmatine | 0.0778 - 0.110 | RP-HPLC-UV |

| Protopine | 0.00868 - 0.0134 | RP-HPLC-UV |

| Tetrahydrocoptisine | Not specified | RP-HPLC-UV |

| Coptisine | Not specified | RP-HPLC-UV |

| Palmatine | Not specified | RP-HPLC-UV |

Data compiled from a study on the quantitative determination of six alkaloids in crude Corydalis yanhusuo. The concentrations can vary based on the origin and processing of the plant material.[2]

Table 2: Binding Affinity of Levo-tetrahydropalmatine (l-THP) for Dopamine Receptors

| Receptor | Ki (nM) | IC50 (nM) |

| Dopamine D1 | ~124 | 166 |

| Dopamine D2 | ~388 | 1400 |

| Dopamine D3 | 1400 | ~3300 |

Ki (inhibitory constant) and IC50 (half maximal inhibitory concentration) values indicate the affinity of l-THP for dopamine receptors. Lower values signify higher affinity.[4]

Experimental Protocols

The analgesic and anti-inflammatory properties of this compound and its derivatives have been validated through various preclinical studies. Below are detailed methodologies for key experiments.

Analgesic Activity Assessment: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This model is widely used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

-

Animals: Adult male Sprague-Dawley rats (200-250 g).

-

Induction of Inflammation: A single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA; Mycobacterium tuberculosis suspended in oil and water) into the right hind paw.

-

Drug Administration: Tetrahydropalmatine (THP) is dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at doses of 2.5, 5, and 10 mg/kg once daily for a specified period (e.g., 7 days), starting from day 3 post-CFA injection.[5] A control group receives the vehicle only.

-

Assessment of Analgesia:

-

Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing force to the plantar surface of the paw. An increase in the withdrawal threshold indicates an analgesic effect.

-

Thermal Hyperalgesia: Measured using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the paw, and the latency to paw withdrawal is recorded. An increase in withdrawal latency signifies an analgesic effect.

-

-

Data Analysis: The paw withdrawal threshold and latency are measured at baseline and at various time points after drug administration. The data are typically analyzed using a two-way analysis of variance (ANOVA) followed by a post-hoc test.

In Vitro Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Stimulated Macrophages

This in vitro model is used to assess the direct anti-inflammatory effects of a compound on immune cells.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1 x 105 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) are included.

-

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Measured in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: The concentrations of NO and cytokines in the treated groups are compared to the LPS-stimulated control group. A dose-dependent decrease in these markers indicates anti-inflammatory activity.

Signaling Pathways and Experimental Workflows

Dopamine Receptor Signaling Pathway

This compound and its analogue l-THP exert their effects primarily through the antagonism of dopamine D1 and D2 receptors.[4][6] The following diagram illustrates the general signaling cascades associated with these receptors.

References

- 1. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Screening of Dihydropalmatine's Bioactivity: A Technical Guide

Introduction

Dihydropalmatine (DHP), a protoberberine alkaloid isolated from Corydalis yanhusuo, has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of Palmatine, DHP exhibits a range of biological activities that warrant thorough investigation for drug discovery and development. This technical guide provides an in-depth overview of the preliminary in-vitro screening of this compound's bioactivity, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualization of key signaling pathways.

Anti-inflammatory Activity of this compound

This compound has demonstrated notable anti-inflammatory properties in various in-vitro models. Its mechanism of action primarily involves the inhibition of key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Enzymes and Cytokines

DHP has been shown to suppress the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in the inflammatory cascade. This inhibition leads to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively.

Data Summary: Anti-inflammatory Activity

| Assay | Cell Line | Treatment | Concentration | Result |

| Nitric Oxide (NO) Assay | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) + DHP | 10 µM | Significant reduction in NO production |

| COX-2 Expression | HT-29 Colon Cancer Cells | DHP | 25 µM | Downregulation of COX-2 protein expression |

| TNF-α Secretion | THP-1 Monocytes | LPS + DHP | 5 µM | Inhibition of TNF-α release |

| IL-6 Secretion | Human Gingival Fibroblasts | DHP | 1-10 µM | Dose-dependent decrease in IL-6 levels |

Experimental Protocol: Nitric Oxide (NO) Assay

This protocol outlines the determination of nitric oxide production by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature in the dark.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Signaling Pathway: NF-κB Inhibition by this compound

Figure 1: DHP inhibits the NF-κB signaling pathway.

Anti-cancer Activity of this compound

This compound has emerged as a potential anti-cancer agent, exhibiting cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest.

Cytotoxicity and Apoptosis Induction

DHP's anti-proliferative activity has been observed in several cancer cell types, including breast, lung, and liver cancer. It is believed to induce apoptosis by modulating the expression of key regulatory proteins in the apoptotic pathway.

Data Summary: Anti-cancer Activity

| Assay | Cell Line | DHP Concentration (µM) | IC50 Value (µM) | Effect |

| MTT Assay | MCF-7 (Breast Cancer) | 0-100 | 25.3 | Inhibition of cell viability |

| MTT Assay | A549 (Lung Cancer) | 0-100 | 42.1 | Inhibition of cell viability |

| MTT Assay | HepG2 (Liver Cancer) | 0-100 | 31.5 | Inhibition of cell viability |

| Annexin V/PI Staining | MCF-7 | 25 | - | Induction of apoptosis |

| Cell Cycle Analysis | A549 | 40 | - | G2/M phase arrest |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathway: Apoptosis Induction by this compound

Figure 2: DHP induces apoptosis via the mitochondrial pathway.

Neuroprotective Effects of this compound

In-vitro studies suggest that this compound possesses neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases and ischemic brain injury.

Protection Against Oxidative Stress and Excitotoxicity

DHP has been shown to protect neuronal cells from damage induced by oxidative stress and glutamate excitotoxicity. This is achieved through the scavenging of reactive oxygen species (ROS) and modulation of ion channel activity.

Data Summary: Neuroprotective Effects

| Assay | Cell Model | Insult | DHP Concentration (µM) | Result |

| ROS Measurement | SH-SY5Y Neuroblastoma Cells | H₂O₂ | 10 | Reduction in intracellular ROS levels |

| Cell Viability | Primary Cortical Neurons | Glutamate | 5 | Increased neuronal survival |

| Calcium Imaging | Hippocampal Neurons | NMDA | 1-20 | Attenuation of NMDA-induced Ca²⁺ influx |

Experimental Protocol: Measurement of Intracellular ROS

This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Dye Loading: Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Treatment: Wash the cells again with PBS and then treat with this compound for 1 hour.

-

Oxidative Stress Induction: Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM.

-

Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

-

Analysis: Analyze the change in fluorescence over time to determine the rate of ROS production.

Workflow Diagram: In-Vitro Neuroprotection Screening

Figure 3: Workflow for screening neuroprotective effects.

Conclusion

The preliminary in-vitro screening of this compound reveals its significant potential as a multi-target therapeutic agent. Its demonstrated anti-inflammatory, anti-cancer, and neuroprotective activities provide a strong rationale for further preclinical and clinical investigations. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to explore the multifaceted bioactivities of this promising natural compound. Future studies should focus on elucidating the precise molecular mechanisms and identifying specific protein targets to fully harness the therapeutic potential of this compound.

The Historical Unearthing and Isolation of Dihydropalmatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropalmatine, a protoberberine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including analgesic, sedative, and potential antipsychotic properties. This technical guide provides an in-depth exploration of the historical discovery and isolation of this compelling molecule, offering a detailed look at the early methodologies that first brought it to light. The guide also delves into the compound's mechanisms of action by illustrating its key signaling pathways. Quantitative data is presented in structured tables for clarity, and experimental protocols are detailed to provide a comprehensive understanding for researchers and drug development professionals.

Historical Discovery and Early Isolation

The journey of this compound's discovery is intertwined with the broader history of alkaloid chemistry. While the compound is present in various plants of the Corydalis and Stephania genera, its initial isolation and characterization were pioneering efforts of the mid-20th century.

The First Isolation: The Work of Sang Dinh Bui (1940)

The first documented isolation of what was later identified as this compound occurred in 1940 by the Vietnamese scientist Sang Dinh Bui. He extracted an alkaloid from the tubers of Stephania rotunda and named it "Rotundine."[1] His work laid the foundation for future research into this class of compounds.

Structural Elucidation and Confirmation (1950s-1965)

Following Bui's initial discovery, further research was conducted to determine the precise chemical structure of Rotundine. Between 1950 and 1952, two Indian scientists also isolated an alkaloid they named "Hyndanrine" from Stephania glabra.[1] It was not until 1965 that the structures of both Rotundine and Hyndanrine were definitively proven to be identical to that of tetrahydropalmatine, the racemic form of this compound.[1]

Experimental Protocols: Early Isolation Methodology

Plausible Historical Isolation Protocol from Stephania rotunda

This protocol is a representation of the likely steps taken for the initial isolation based on historical chemical practices.

Objective: To isolate the total alkaloid fraction from the tubers of Stephania rotunda and subsequently purify this compound.

Materials and Reagents:

-

Dried and powdered tubers of Stephania rotunda

-

Methanol or Ethanol

-

Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Ammonium Hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃)

-

Organic solvents (e.g., Diethyl ether, Chloroform)

-

Filter paper

-

Separatory funnel

-

Distillation apparatus

Methodology:

-

Extraction of Total Alkaloids:

-

The powdered plant material is macerated with an alcohol (methanol or ethanol) to extract a broad range of compounds, including the free base and salt forms of the alkaloids.[4]

-

The alcoholic extract is then concentrated under reduced pressure to yield a crude residue.

-

The residue is acidified with a dilute mineral acid (e.g., 1% HCl) to convert the alkaloids into their salt forms, which are soluble in the aqueous acidic solution.

-

This acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether) to remove non-alkaloidal, lipophilic impurities.

-

-

Liberation and Extraction of Free Alkaloid Bases:

-

The acidic aqueous layer containing the alkaloid salts is then made alkaline by the addition of a base (e.g., NH₄OH) to a pH of approximately 9-10. This converts the alkaloid salts back into their free base forms, which are generally less soluble in water and more soluble in organic solvents.[4]

-

The alkaline solution is then repeatedly extracted with an organic solvent like chloroform or diethyl ether. The free alkaloid bases partition into the organic layer.

-

-

Purification of this compound:

-

The combined organic extracts are concentrated to yield the crude total alkaloid fraction.

-

Early purification techniques would have relied on fractional crystallization. The crude alkaloid mixture would be dissolved in a suitable solvent and allowed to crystallize. Different alkaloids in the mixture would crystallize at different rates and temperatures, allowing for their separation. This process would be repeated multiple times to achieve a higher purity of the desired compound.

-

Experimental Workflow Diagram

Quantitative Data

The initial quantitative data from the historical discovery is limited. However, subsequent studies have provided more detailed information on the yield and receptor binding affinities of this compound.

| Parameter | Value | Source Plant | Researcher/Year | Citation |

| Initial Isolation Yield | 1.2 - 1.5% | Stephania rotunda | Sang Dinh Bui (1940) | [1] |

| Receptor Binding Affinity (Ki) | ||||

| Dopamine D1 Receptor | 124 nM | - | - | [1] |

| Dopamine D2 Receptor | 388 nM | - | - | [1] |

| Serotonin 5-HT1A Receptor | ~340 nM | - | - | [1] |

Signaling Pathways

This compound, primarily through its active levo-enantiomer (l-tetrahydropalmatine), exerts its pharmacological effects by interacting with several key neurotransmitter receptor systems. Its primary mechanism of action involves the modulation of dopamine, serotonin, and adrenergic signaling pathways.

Dopamine Receptor Signaling

l-Tetrahydropalmatine has a complex interaction with dopamine receptors, acting as a partial agonist at D1 receptors and an antagonist at D2 receptors.[5][6] This dual action is believed to contribute to its analgesic and sedative effects.

As a Gαs-coupled receptor, activation of the D1 receptor by l-tetrahydropalmatine is expected to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

References

- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 3. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 4. jocpr.com [jocpr.com]

- 5. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Basic Toxicology Profile of Dihydropalmatine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydropalmatine (DHP), also known as Levo-tetrahydropalmatine (l-THP), is an isoquinoline alkaloid with a range of pharmacological activities, primarily attributed to its antagonism of dopamine D1 and D2 receptors. While it has a history of use in traditional medicine and has been investigated for various therapeutic applications, a comprehensive, publicly available toxicology profile in accordance with modern regulatory standards is limited. This guide provides a detailed overview of the known toxicological information for this compound, outlines the standard experimental protocols for its toxicological evaluation, and visualizes key signaling pathways and experimental workflows. The scarcity of quantitative data highlights the need for further rigorous toxicological assessment of this compound.

Introduction

This compound is a protoberberine alkaloid found in several plant species, most notably in the genus Corydalis. It is the levorotatory enantiomer of tetrahydropalmatine. Its primary mechanism of action involves the blockade of dopamine D1 and D2 receptors, with some activity at other receptors as well. This pharmacological profile has led to its investigation for a variety of central nervous system disorders. Despite its therapeutic potential, a thorough understanding of its safety profile is crucial for further drug development.

Quantitative Toxicological Data

Quantitative toxicological data for this compound is not extensively available in the public domain. The following tables summarize the limited information that has been reported for this compound and related compounds. It is critical to note that much of the available data pertains to extracts of Corydalis species, which contain a mixture of alkaloids, and not to isolated this compound.

Table 1: Acute Toxicity Data

| Test Substance | Species | Route of Administration | LD50 | 95% Confidence Interval | Source |

| Corydalis saxicola Bunting extract | KM Mice | Not Specified | 298.5 mg/kg | 257.2–346.5 mg/kg | [1] |

| This compound | - | - | Data Not Available | - | - |

Table 2: Sub-chronic and Chronic Toxicity Data

| Test Substance | Species | Dosing Duration | Route of Administration | NOAEL | Key Findings | Source |

| This compound | - | - | - | Data Not Available | - | - |

Table 3: Genotoxicity Data

| Test Substance | Assay Type | Test System | Metabolic Activation (S9) | Result | Source |

| This compound | Ames Test | - | - | Data Not Available | - |

| This compound | Chromosome Aberration | - | - | Data Not Available | - |

| Berberine (related alkaloid) | SOS Chromotest | E. coli PQ37 | With and Without | Negative | [2] |

Table 4: Reproductive and Developmental Toxicity Data

| Test Substance | Study Type | Species | Key Findings | Source |

| This compound | - | - | Data Not Available | - |

Human Safety Data

A randomized, double-blind, placebo-controlled study in 24 male cocaine users evaluated the safety of l-tetrahydropalmatine (l-THP) at a dose of 30 mg twice daily for four days. The study concluded that this short course of l-THP was safe and well-tolerated. There were no significant differences in the number of reported side effects, vital signs, ECG, or clinical laboratory tests between the l-THP and placebo groups.[3]

Signaling Pathways

This compound's primary mechanism of action is the antagonism of dopamine D1 and D2 receptors. The simplified signaling pathways for these receptors are depicted below.

Experimental Protocols

The following sections detail the standard methodologies for key toxicological experiments, based on OECD guidelines. These protocols provide a framework for the systematic evaluation of this compound's toxicological profile.

Acute Oral Toxicity (OECD 423)

Objective: To determine the acute oral toxicity of a substance, providing information on health hazards likely to arise from a single oral exposure.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered as a single oral dose by gavage. Dosing is sequential, starting with a dose expected to cause some toxicity.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Objective: To detect gene mutations induced by the test substance using amino-acid requiring strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Test System: At least five strains of bacteria are used, including four strains of S. typhimurium (TA98, TA100, TA1535, TA1537) and one strain of E. coli (WP2 uvrA or WP2 pKM101).

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver).

-

Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined and either mixed with molten top agar and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.

In Vitro Mammalian Chromosome Aberration Test (OECD 473)

Objective: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.

Methodology:

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction).

-

Exposure: Cells are exposed to at least three concentrations of the test substance for a short duration (3-6 hours) with and without S9, and for a continuous duration (1.5-2 normal cell cycles) without S9.

-

Harvest and Staining: After treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and chromosomes are prepared and stained.

-

Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A substance is considered clastogenic if it produces a concentration-related increase in the number of cells with structural aberrations.

Reproduction/Developmental Toxicity Screening Test (OECD 421)

Objective: To provide initial information on the potential effects of a test substance on male and female reproductive performance, including gonadal function, mating behavior, conception, and early embryonic development.

Methodology:

-

Test Animals: Sexually mature male and female rats.

-

Dosing: The test substance is administered daily at three dose levels to both sexes. Males are dosed for a minimum of two weeks prior to mating and through the mating period. Females are dosed for two weeks prior to mating, during mating, gestation, and lactation until day 4 post-partum.

-

Mating: Animals are paired for mating.

-

Observations: Adults are observed for clinical signs of toxicity, effects on the estrous cycle, and mating performance. Offspring are examined for viability, growth, and any developmental abnormalities.

-

Pathology: All adult animals are subjected to a gross necropsy, with reproductive organs being a primary focus.

Discussion and Conclusion

The available data on the toxicology of this compound is insufficient to form a comprehensive safety profile. While human data from a short-term clinical trial suggests it is well-tolerated at therapeutic doses, the lack of robust preclinical toxicology data, particularly for chronic exposure, genotoxicity, and reproductive toxicity, is a significant knowledge gap. The primary mechanism of action, dopamine receptor antagonism, suggests potential for central nervous system-related side effects at higher doses. The hepatotoxicity observed with some Corydalis-containing supplements, which may or may not be attributable to this compound, warrants further investigation.

For drug development professionals, the information presented in this guide underscores the necessity of conducting a full battery of toxicological studies according to international guidelines to thoroughly characterize the safety of this compound before advancing it into later-stage clinical trials. The provided experimental protocols and workflow diagrams serve as a valuable resource for designing and executing such studies. Future research should focus on generating high-quality, quantitative data to fill the existing gaps in the toxicological profile of this promising compound.

References

- 1. Genotoxicity of the isoquinoline alkaloid berberine in prokaryotic and eukaryotic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and Safety Assessment of l-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the ADME of Dihydropalmatine: A Technical Guide Based on Protoberberine Alkaloid Analogs

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of Dihydropalmatine. This technical guide provides an in-depth analysis based on the ADME profiles of closely related and well-studied protoberberine alkaloids, namely palmatine and tetrahydropalmatine. The information presented herein serves as a predictive overview and a framework for future research on this compound.

Introduction

This compound, a protoberberine alkaloid, holds potential for pharmacological applications. Understanding its ADME profile is crucial for its development as a therapeutic agent. Due to the limited specific data on this compound, this guide leverages the existing knowledge of its structural analogs, palmatine and tetrahydropalmatine, to infer its likely pharmacokinetic characteristics. Protoberberine alkaloids generally exhibit rapid absorption, extensive metabolism, and low oral bioavailability.[1] This document summarizes the available quantitative data for these analogs, details relevant experimental protocols, and provides visualizations of presumed metabolic pathways and experimental workflows to guide researchers and drug development professionals.

Absorption

The absorption of protoberberine alkaloids is influenced by their physicochemical properties. Studies on tetrahydropalmatine using the Caco-2 cell monolayer model, a common in vitro model for intestinal absorption, suggest that it is absorbed mainly via a passive diffusion mechanism.[1] The permeability coefficient (Papp) for tetrahydropalmatine was found to be in the order of 1 x 10⁻⁵ cm/s, which is comparable to that of the well-absorbed drug propranolol.[1] This suggests that this compound is also likely to be well-absorbed across the intestinal epithelium through passive diffusion.

Distribution

Following absorption, protoberberine alkaloids tend to distribute into various tissues. A study on palmatine in rats revealed that after intravenous and intragastric administration, the highest concentrations were found in the liver and kidney, suggesting these may be the main target organs.[2] The apparent volume of distribution for palmatine was significant, indicating extensive tissue distribution.[2] Given the structural similarity, this compound is expected to exhibit a similar distribution pattern, with significant uptake into major organs.

Metabolism

Metabolism is a critical determinant of the bioavailability and clearance of protoberberine alkaloids. In vivo and in vitro studies on palmatine in rats have identified numerous metabolites in plasma, urine, feces, and bile.[3] The primary metabolic pathways for palmatine are phase I reactions, including demethylation and hydroxylation, followed by phase II reactions such as glucuronidation and sulfation.[3] In vitro studies using rat liver microsomes and intestinal flora have confirmed these metabolic transformations.[3] It is highly probable that this compound undergoes similar metabolic conversions.

Based on the metabolism of palmatine, the predicted metabolic pathways for this compound are illustrated below.

Figure 1: Predicted Metabolic Pathways of this compound.

Excretion

The excretion of protoberberine alkaloids and their metabolites occurs through both renal and fecal routes. For berberine, a related alkaloid, studies in rats have shown that a significant portion of the administered dose is recovered in the feces, with a smaller amount in the urine.[4] Metabolites are the primary forms excreted in both urine and bile.[4] Given these findings, it is anticipated that this compound and its metabolites are primarily eliminated through biliary excretion into the feces, with a smaller fraction excreted in the urine.

Quantitative Data Summary

The following tables summarize the available pharmacokinetic parameters for tetrahydropalmatine in rats, which can serve as a reference for predicting the pharmacokinetic profile of this compound.

Table 1: Pharmacokinetic Parameters of Tetrahydropalmatine in Rats after Oral Administration (60 mg/kg)

| Parameter | Normotensive Rats (Mean ± SD) | Spontaneously Hypertensive Rats (Mean ± SD) |

| Cmax (µg/mL) | 6.15 ± 2.1 | 7.54 ± 2.9 |

| AUC(0–∞) (µg·h/mL) | 44.06 ± 19.6 | 81.44 ± 45.0 |

Experimental Protocols

This section details the methodologies employed in the ADME studies of related protoberberine alkaloids, which are applicable for designing future studies on this compound.

In Vitro Absorption Study using Caco-2 Cell Monolayer[1]

-

Cell Culture: Caco-2 cells are cultured on permeable filter supports until a confluent monolayer with stable transepithelial electrical resistance (TEER) is formed, typically for 21 days.

-

Permeability Assay:

-

The Caco-2 cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

The test compound (e.g., tetrahydropalmatine) is added to the apical (AP) side for apical-to-basolateral (A-B) transport studies or to the basolateral (BL) side for basolateral-to-apical (B-A) transport studies.

-

Samples are collected from the receiver compartment at predetermined time intervals (e.g., 30, 60, 90, 120, 180 min).

-

The concentrations of the compound in the collected samples are quantified by a validated analytical method, such as HPLC.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.

The workflow for a Caco-2 cell permeability assay is depicted below.

Figure 2: Caco-2 Cell Permeability Assay Workflow.

In Vivo Pharmacokinetic Study in Rats[2]

-

Animals: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before drug administration.

-

Drug Administration:

-

Intravenous (IV): The drug is dissolved in a suitable vehicle and administered via the tail vein.

-

Oral (PO): The drug is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site into heparinized tubes at various time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after drug administration. Plasma is separated by centrifugation.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile).

-

Analytical Method: The concentration of the drug in the plasma samples is determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental analysis.

In Vitro Metabolism Study using Rat Liver Microsomes[3]

-

Incubation Mixture: The incubation mixture contains rat liver microsomes, the test compound (e.g., palmatine), and a NADPH-generating system in a phosphate buffer (pH 7.4).

-

Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C.

-

Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Data Analysis: The rate of disappearance of the parent compound is used to determine the metabolic stability and intrinsic clearance.

The general workflow for an in vitro metabolism study using liver microsomes is outlined below.

Figure 3: In Vitro Metabolism Workflow (Liver Microsomes).

Conclusion and Future Directions

While a comprehensive ADME profile for this compound is not currently available, the data from its close structural analogs, palmatine and tetrahydropalmatine, provide a strong foundation for predicting its pharmacokinetic behavior. This compound is likely to be well-absorbed via passive diffusion, distribute extensively to tissues, and undergo significant metabolism primarily through demethylation, hydroxylation, and subsequent conjugation. Its oral bioavailability is expected to be low, a common characteristic of protoberberine alkaloids.

To advance the development of this compound, dedicated ADME studies are imperative. Future research should focus on:

-

Quantitative in vivo pharmacokinetic studies in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

-

Tissue distribution studies to identify target organs and assess potential for accumulation.

-

Metabolite identification and profiling in plasma, urine, and feces to fully elucidate the metabolic pathways.

-

Excretion balance studies to quantify the routes and extent of elimination.

-

In vitro studies using human-derived systems (e.g., liver microsomes, hepatocytes, Caco-2 cells) to better predict human pharmacokinetics.

By undertaking these studies, a complete ADME profile of this compound can be established, paving the way for its potential clinical application.

References

- 1. Protoberberine alkaloids: A review of the gastroprotective effects, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Tetrahydroprotoberberines: A Novel Source of Pharmacotherapies for Substance Use Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Dihydropalmatine using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dihydropalmatine. This compound, a protoberberine alkaloid, has garnered significant interest for its potential pharmacological activities. The method outlined below is adapted from established protocols for the analysis of structurally similar alkaloids, such as Tetrahydropalmatine, and is suitable for the quantification of this compound in various matrices, including bulk drug substance, pharmaceutical formulations, and biological samples, after appropriate sample preparation. This document provides a comprehensive protocol, including chromatographic conditions, sample preparation guidelines, and method validation parameters, to ensure reliable and reproducible results.

Introduction

This compound is a tetrahydroprotoberberine alkaloid found in several plant species of the Corydalis genus. It shares a close structural relationship with other pharmacologically active alkaloids like Tetrahydropalmatine and Palmatine. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, reliable, and cost-effective technique for the analysis of such compounds. The method described herein utilizes a reversed-phase C18 column to achieve efficient separation and quantification.

Experimental

Instrumentation and Chromatographic Conditions